4-Bromo-3-cyano-5-formylbenzoic acid
Description
4-Bromo-3-cyano-5-formylbenzoic acid is a multifunctional aromatic compound featuring a benzoic acid backbone substituted with bromine (Br) at the 4-position, a cyano group (CN) at the 3-position, and a formyl group (CHO) at the 5-position. This compound’s structure combines three distinct electron-withdrawing groups (EWGs), which synergistically influence its physicochemical properties, including acidity, solubility, and reactivity.
Properties
IUPAC Name |
4-bromo-3-cyano-5-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-8-6(3-11)1-5(9(13)14)2-7(8)4-12/h1-2,4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMOKLWEECARPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-cyano-5-formylbenzoic acid typically involves multi-step organic reactions. One common method is the bromination of 3-cyano-5-formylbenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyano-5-formylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Conversion of the formyl group to a carboxylic acid group.
Reduction: Conversion of the cyano group to an amine group.
Scientific Research Applications
4-Bromo-3-cyano-5-formylbenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyano-5-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to changes in cellular processes. The bromine, cyano, and formyl groups play a crucial role in its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
The following analysis compares 4-bromo-3-cyano-5-formylbenzoic acid with structurally related brominated benzoic acid derivatives, leveraging data from the provided evidence and substituent-effect principles.
Substituent Effects on Acidity
The acidity of benzoic acids is strongly influenced by substituents. Electron-withdrawing groups (EWGs) lower the pKa by stabilizing the deprotonated carboxylate anion.
Key Observations :
- 4-Bromobenzoic acid () has a single Br substituent, resulting in moderate acidity (pKa ~2.8) typical of monobrominated benzoic acids .
- Trifluoromethyl (CF₃)-containing analogs () exhibit significantly lower pKa values (~1.5–1.8) due to the strong electron-withdrawing nature of CF₃ .
- Target compound : The combination of Br, CN, and CHO groups—all EWGs—is expected to further reduce pKa (<1.5), surpassing even CF₃-substituted analogs.
Reactivity and Functional Group Interactions
The formyl (CHO) and cyano (CN) groups in the target compound introduce unique reactivity compared to simpler brominated derivatives:
Key Observations :
- The formyl group in the target compound enables nucleophilic additions (e.g., with amines or hydrazines), a feature absent in analogs like 4-bromobenzoic acid .
- The cyano group may participate in cyclization or hydrolysis reactions under basic conditions, similar to nitrile-containing pharmaceuticals (e.g., benzimidazole derivatives in ) .
Positional Isomerism and Steric Effects
Substituent positions significantly impact molecular interactions and applications:
Key Observations :
Biological Activity
4-Bromo-3-cyano-5-formylbenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom, a cyano group, and a formyl group attached to a benzene ring. This compound has been investigated for its potential biological activities, including enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 229.04 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group can facilitate binding to enzyme active sites, potentially leading to inhibition or modulation of various biochemical pathways. The bromine and formyl groups may also contribute to the compound's binding affinity and specificity towards target molecules.
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit enzyme inhibition properties. For instance, the cyano group in this compound may interact with enzymes involved in metabolic pathways, thereby influencing cellular processes.
2. Antioxidant Activity
3. Anti-inflammatory Properties
In vitro studies have demonstrated anti-inflammatory effects, where the compound inhibited protein denaturation, a key factor in inflammation processes. The results indicated a concentration-dependent response, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Cyano-5-formylbenzoic acid | Lacks bromine; may exhibit different reactivity | Limited data on biological effects |
| 4-Bromo-3-formylbenzoic acid | Lacks cyano group; affects chemical properties | Potentially lower enzyme inhibition |
| 4-Bromo-3-cyano-benzoic acid | Similar structure; different functional groups | Varies in biological activity |
Case Studies
Recent research has highlighted the potential applications of this compound in drug development:
- Study on Enzyme Inhibition : A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways, demonstrating its potential as an inhibitor.
- Antioxidant Activity Assessment : In vitro tests showed that varying concentrations of the compound significantly reduced oxidative stress markers compared to control groups .
- Anti-inflammatory Research : Experimental results indicated that the compound effectively inhibited protein denaturation at higher concentrations, suggesting its role as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
